molecular formula C18H17NO4S B12163638 3-Hydroxy-1-(2-methoxyethyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

3-Hydroxy-1-(2-methoxyethyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B12163638
M. Wt: 343.4 g/mol
InChI Key: WJTKKHVDFGWIQS-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2-methoxyethyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a pyrrolinone derivative characterized by a hydroxyl group at position 3, a 2-methoxyethyl substituent at position 1, a phenyl group at position 5, and a 2-thienylcarbonyl moiety at position 2. The 2-thienylcarbonyl group may confer electron-withdrawing effects, while the 2-methoxyethyl chain could enhance solubility in polar solvents .

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H17NO4S/c1-23-10-9-19-15(12-6-3-2-4-7-12)14(17(21)18(19)22)16(20)13-8-5-11-24-13/h2-8,11,15,21H,9-10H2,1H3

InChI Key

WJTKKHVDFGWIQS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-methoxyethyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of a phenyl-substituted pyrrolinone precursor, which undergoes further functionalization to introduce the thienylcarbonyl and methoxyethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-methoxyethyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

3-Hydroxy-1-(2-methoxyethyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 3-Hydroxy-1-(2-methoxyethyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to the dimethylaminoethyl group in (basic, pH-dependent solubility) or the 5-methyloxazolyl group in (steric hindrance). The 3-benzyloxyphenyl substituent in introduces hydrophobicity, reducing solubility in polar solvents.

Bulky substituents (e.g., pyrazolopyrimidinyl in ) may hinder crystallinity, as evidenced by the lower melting point (223–226°C) of the chromenone derivative compared to simpler pyrrolinones.

Pharmacological Relevance: The fluorophenyl and thienyl groups in and the target compound are common in kinase inhibitors, suggesting shared therapeutic targets. The dimethylaminoethyl group in could facilitate interactions with acidic residues in enzyme binding pockets.

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